Enhanced Lipophilicity (LogP) of 6-Fluoro Derivative vs. Non-Fluorinated Analog
1-(6-Fluoropyridin-2-yl)ethanone demonstrates a significantly higher calculated lipophilicity compared to its non-fluorinated parent compound, 2-acetylpyridine. This difference is crucial for applications where passive membrane permeability is a key consideration. The consensus Log Po/w for the target compound is 1.5 , while 2-acetylpyridine has a Log P of 0.2 [1]. The 1.3 log unit difference corresponds to an approximately 20-fold higher partition coefficient, indicating enhanced lipophilicity driven by the 6-fluoro substituent.
| Evidence Dimension | Lipophilicity (Consensus Log Po/w) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 2-Acetylpyridine (1-(Pyridin-2-yl)ethanone): 0.2 |
| Quantified Difference | ΔLogP = +1.3 (approx. 20-fold higher partition) |
| Conditions | Calculated values using a consensus of five computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . |
Why This Matters
Higher lipophilicity suggests improved passive diffusion across biological membranes, a critical parameter for cell-based assays and lead optimization in medicinal chemistry.
- [1] PubChem. (n.d.). 2-Acetylpyridine (Compound Summary). View Source
